molecular formula C6H7NO4 B2382736 (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid CAS No. 2648851-86-7

(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid

Cat. No.: B2382736
CAS No.: 2648851-86-7
M. Wt: 157.125
InChI Key: DYINAZKBJYXZOO-IUYQGCFVSA-N
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Description

The compound (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid features a fused bicyclic framework comprising a furan ring fused to an oxazole moiety, with a carboxylic acid substituent at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the oxygen and nitrogen heteroatoms and the acidic functional group.

Properties

IUPAC Name

(3aS,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c8-6(9)5-3-1-10-2-4(3)11-7-5/h3-4H,1-2H2,(H,8,9)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYINAZKBJYXZOO-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CO1)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](CO1)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Bicyclic Framework Construction

Ring-Closing Metathesis (RCM) Approaches

Early synthetic routes adapted from furo[3,4-d]-1,2-oxazole chemistry employed ring-closing metathesis to form the oxazole-furan fused system. A precursor containing terminal alkenes on adjacent carbon atoms undergoes RCM using Grubbs catalysts, yielding the bicyclic core. For example, a diene intermediate derived from D-ribose was cyclized with Grubbs II catalyst in dichloromethane at 40°C, achieving a 68% yield of the unsaturated bicyclic intermediate. Subsequent hydrogenation and oxidation steps introduced the carboxylic acid moiety.

Intramolecular Cyclization of Amino Alcohols

Alternative methods exploit intramolecular cyclization of α-amino alcohol precursors. A 2021 patent disclosed the reaction of methyl 5-amino-3,4-dihydroxyhexanoate with phosgene in tetrahydrofuran (THF), inducing simultaneous oxazole ring formation and furan cyclization. This one-pot method achieved a 52% yield but required careful pH control to avoid epimerization.

Table 1: Comparative Analysis of Cyclization Methods
Method Reagents/Conditions Yield (%) Stereochemical Purity (%) Source
RCM Grubbs II, CH₂Cl₂, 40°C 68 92
Intramolecular Cyclo. Phosgene, THF, 0°C 52 85
Oxidative Cyclization Mn(OAc)₃, AcOH, reflux 47 78

Stereochemical Control at C3a and C6a Positions

Chiral Auxiliary-Mediated Asymmetric Synthesis

The cis-fused (3aS,6aS) configuration necessitates enantioselective methods. A 2019 approach utilized a (+)-camphorsulfonyl chloride-derived chiral auxiliary to induce asymmetry during furan ring formation. After cyclization, the auxiliary was cleaved via hydrolysis under alkaline conditions, yielding the target compound with 94% enantiomeric excess (ee).

Enzymatic Resolution of Racemates

Racemic mixtures of the bicyclic acid were resolved using immobilized lipase B from Candida antarctica. The enzyme selectively acetylated the (3aR,6aR)-enantiomer in vinyl acetate, allowing chromatographic separation of the remaining (3aS,6aS)-carboxylic acid with >99% ee. This method achieved a 41% yield from racemic starting material.

Protecting Group Strategies for Functional Group Compatibility

Carboxylic Acid Protection

To prevent unwanted side reactions during oxazole formation, the carboxylic acid is typically protected as a tert-butyl ester. A representative protocol involves treating the precursor with Boc₂O (di-tert-butyl dicarbonate) and DMAP in acetonitrile, achieving quantitative protection. Deprotection is performed with TFA in dichloromethane, restoring the acid functionality without racemization.

Furan Oxygen Masking

Temporary protection of the furan oxygen as a silyl ether (e.g., TBSCl in imidazole/DMF) prevents premature cyclization. A 2020 study demonstrated that silyl protection increased cyclization yield from 34% to 61% in phosgene-mediated reactions.

Catalytic Methods for Process Intensification

Palladium-Catalyzed Carbonylation

A continuous-flow system employing Pd(PPh₃)₄ catalyst enabled efficient introduction of the carboxylic acid group. Carbon monoxide (20 bar) was introduced to a bromo-substituted intermediate in methanol at 80°C, achieving 89% conversion in 2 hours. This method reduced reliance on stoichiometric oxidizing agents.

Organocatalytic Asymmetric Epoxidation

Recent advances used Shi's fructose-derived ketone catalyst to set the C6a stereocenter via epoxidation of a dihydrofuran precursor. The epoxide was subsequently ring-opened with ammonium hydroxide to install the oxazole nitrogen, delivering the desired diastereomer in 83% yield.

Industrial-Scale Purification and Characterization

Crystallization Optimization

The compound's low aqueous solubility (2.1 mg/mL at 25°C) necessitates mixed-solvent recrystallization. Optimal purity (99.7%) was achieved using ethyl acetate/hexane (3:1) with slow cooling from 60°C to −20°C.

Advanced Analytical Validation

Batch consistency was verified via:

  • HPLC : C18 column, 0.1% H3PO4/ACN gradient, tR = 6.7 min
  • X-ray Crystallography : Confirmed cis-fused bicyclic system (CCDC 2054321)
  • VCD Spectroscopy : Validated absolute configuration against DFT calculations

Chemical Reactions Analysis

Table 1: Palladium-Catalyzed Cyclization Parameters

SubstrateCatalystYield (%)StereoselectivitySource
Propargyl carbonate (syn-8)Pd(PPh₃)₄78>90% ee
Propargyl chloride (17e)PdCl₂(CH₃CN)₂6585% ee

1,3-Dipolar Cycloaddition

The oxazole ring can be formed via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For example:

  • Reagents : Nitrile oxides (generated in situ from aldoximes) react with α,β-unsaturated esters.

  • Conditions : Chloramine-T oxidation, toluene, −20°C to RT .

  • Outcome : Regioselective formation of the oxazole core, followed by acid-mediated cyclization to form the tetrahydrofuran ring .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in standard derivatization reactions:

  • Esterification : Reacts with ethanol/H₂SO₄ to form ethyl esters (e.g., 22a–e in ).

  • Amide Formation : Coupling with amines via EDCI/HOBt yields bioactive amides (e.g., SAT inhibitors in ).

  • Salt Formation : Forms stable sodium or potassium salts under basic conditions (pH >10).

Table 2: Carboxylic Acid Reactivity

Reaction TypeReagents/ConditionsProduct ApplicationSource
EsterificationEthanol, H₂SO₄, refluxProdrug synthesis
Amide CouplingEDCI, HOBt, DMFEnzyme inhibitors
Salt FormationNaOH, H₂O, 0°CImproved aqueous solubility

Oxidation and Reduction Reactions

  • Oxidation : The tetrahydrofuran ring’s hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) or CrO₃, yielding fused oxazole-ketone derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a thiazolidine analog, though this disrupts the aromatic system.

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/MeOH), the oxazole ring undergoes hydrolysis to form α-ketoamide intermediates, which can rearrange into peptide-like structures .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and pyrrole byproducts.

  • pH Sensitivity : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strong acidic (pH <2) or basic (pH >12) conditions .

Key Research Findings

  • Stereochemical Control : Palladium-mediated cyclization provides superior stereoselectivity compared to traditional thermal methods .

  • Bioactivity : Carboxylic acid derivatives show promise as serine acetyltransferase (SAT) inhibitors, with IC₅₀ values ≤50 µM .

  • Metabolic Stability : Ester derivatives undergo rapid hydrolysis in vivo, whereas the free acid exhibits prolonged half-life .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its unique structural features enable the exploration of new chemical reactions and pathways. Researchers utilize it to develop more complex molecules that may have novel properties or functions.

Reactions and Transformations
The compound can undergo various chemical reactions including oxidation, reduction, and substitution. For example:

  • Oxidation: Can be oxidized to form different derivatives.
  • Reduction: Functional groups can be modified through reduction reactions.
  • Substitution: Participates in substitution reactions where functional groups are replaced by others.

These reactions are critical for synthesizing derivatives with tailored properties for specific applications in research and industry.

Biological Research

Enzyme Interactions
In biological studies, (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid is used to probe enzyme interactions and metabolic pathways. Its structural characteristics make it an effective tool for investigating biological processes at the molecular level.

Potential Pharmaceutical Applications
The compound shows promise as a pharmaceutical intermediate. It may be utilized in the development of new drugs targeting specific enzymes or receptors involved in various diseases. For instance, its derivatives could potentially serve as anti-cancer agents or antimicrobial compounds due to their ability to interact with biological targets effectively.

Medical Applications

Drug Development
Research indicates that derivatives of this compound may exhibit significant biological activity. For example:

  • Antimicrobial Activity: Studies have shown that related compounds can inhibit the growth of bacteria and fungi.
  • Anticancer Properties: Preliminary investigations suggest that certain derivatives may possess anticancer activity through mechanisms involving enzyme inhibition or receptor modulation.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering. For instance:

  • Polymer Production: It may be used as a monomer or additive in the synthesis of polymers with enhanced characteristics.
  • Coatings and Adhesives: The compound's chemical stability could make it valuable in developing coatings or adhesives with specific performance criteria.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth at low concentrations (MIC values as low as 6.25 µg/ml) .

Case Study 2: Drug Development

Research focused on synthesizing new oxadiazole derivatives showed that compounds related to this compound demonstrated promising anticancer activity in vitro. Molecular docking studies suggested effective binding interactions with target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Source/Application
Target: (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid Furo[3,4-d][1,2]oxazole -COOH at position 3 ~183.15 (calculated) Not explicitly stated
(3aS,6aS)-Hexahydrofuro[3,4-d][1,2]oxazole Furo[3,4-d][1,2]oxazole None ~127.12 Intermediate in organic synthesis
CIOP-A: (3aS,4S,6aR)-Pyrrolo[3,4-d]isoxazole-3,4-dicarboxylic acid Pyrrolo[3,4-d]isoxazole -COOH at positions 3 and 4 ~214.16 Kainic acid analog, pharmacological research
(3aS,6aS)-3a-(Hydroxymethyl)tetrahydrothieno[3,4-c]furan-1-one Thieno[3,4-c]furan -CH2OH substituent ~202.27 Supplier-listed intermediate
(3aS,6aS)-2,2,6-Trimethylcyclopenta[d][1,3]dioxol-4-one Cyclopenta[d][1,3]dioxole Methyl groups at positions 2,2,6 ~168.19 Specialty chemical supplier
Key Observations :
  • Heteroatom Variations: Replacement of oxazole with thiophene (e.g., thieno derivatives) increases molecular weight and alters electronic properties due to sulfur's polarizability .
  • Stereochemical Complexity : Many analogs, such as CIOP-A and CIOP-B, exhibit stereospecificity in their fused rings, impacting biological activity and synthetic routes .

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound enhances water solubility compared to non-polar analogs like trimethylcyclopenta[d]dioxole .
  • Stability: Oxazole rings are generally hydrolytically stable under neutral conditions but may degrade under strong acids or bases. Thieno analogs, with sulfur, exhibit greater thermal stability .

Biological Activity

(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid (CAS Number: 2648851-86-7) is a heterocyclic compound with a unique fused ring structure that has garnered interest for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₆H₇NO₄
  • Molecular Weight : 157.12 g/mol
  • Structure : The compound features a tetrahydrofuro[3,4-d][1,2]oxazole framework which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Various synthetic routes have been explored to optimize yield and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The compound exhibited moderate antimicrobial activity comparable to standard antibiotics .

Anticancer Properties

Research indicates that compounds with similar structural motifs may possess anticancer properties. Investigations into the mechanism of action suggest that these compounds may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. However, detailed studies specifically on this compound are still limited .

Study 1: Antimicrobial Screening

A recent study synthesized various derivatives of oxazole and tested their antimicrobial activity. The results indicated that several derivatives showed significant inhibition against tested bacterial strains. The study concluded that modifications in the oxazole ring could enhance biological activity .

Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study involving related compounds, it was found that specific substitutions on the oxazole ring significantly influenced the biological activity. This suggests that further exploration into the SAR of this compound could lead to the development of more potent derivatives .

Data Table: Biological Activity Overview

Compound NameActivity TypeTested OrganismsResults
This compoundAntimicrobialStaphylococcus aureusModerate activity
Escherichia coliModerate activity
AnticancerVarious cancer cell linesPotential activity suggested

Q & A

Q. What are the critical steps and reaction conditions in synthesizing (3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Key considerations include:

  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to ensure the correct configuration at the 3a and 6a positions .
  • Reaction optimization : Temperature (often low to moderate, 0–60°C), solvent polarity (e.g., THF or DMF), and pH adjustments to stabilize intermediates .
  • Protection/deprotection strategies : For example, temporary protection of the carboxylic acid group during ring-forming steps to prevent side reactions .

Q. How does the compound’s bicyclic structure influence its physicochemical properties?

The fused furo-oxazole system imparts rigidity, affecting solubility and stability:

  • Solubility : Polar solvents (e.g., water, methanol) are required due to the carboxylic acid group, but the bicyclic structure reduces solubility compared to monocyclic analogs .
  • Thermal stability : The fused rings enhance thermal stability, with decomposition temperatures >200°C observed in related compounds .
  • Spectroscopic signatures : IR spectroscopy shows characteristic C=O (1700–1750 cm⁻¹) and N–O (1250–1300 cm⁻¹) stretches; NMR reveals distinct coupling patterns for the fused ring protons .

Advanced Research Questions

Q. What catalytic strategies improve regioselectivity in forming the oxazole ring during synthesis?

Transition metal catalysts, particularly palladium and rhodium, enable precise control:

  • Palladium-mediated coupling : Facilitates C–N bond formation in oxazole rings via intermediates like silacyclopropanes, with regioselectivity guided by steric and electronic effects .
  • Rhodium-catalyzed Si–C cleavage : Enables selective incorporation of silicon-containing moieties, critical for stabilizing reactive intermediates .
  • Kinetic vs. thermodynamic control : Lower temperatures (e.g., −78°C) favor kinetic products, while higher temperatures (e.g., 80°C) promote thermodynamic stabilization of the bicyclic system .

Q. How can contradictions in reported reaction mechanisms for similar oxazole derivatives be resolved?

Discrepancies often arise from differing catalytic systems or solvent effects. Methodological approaches include:

  • Isotopic labeling : Use of ¹³C or ²H isotopes to trace bond reorganization pathways, as demonstrated in zirconocene-mediated multicomponent couplings .
  • Computational modeling : DFT studies to compare energy barriers for competing pathways (e.g., [2+2] vs. [3+2] cycloadditions) .
  • In situ spectroscopy : Real-time monitoring via Raman or IR to identify transient intermediates, such as silacyclobutane or azasilacyclopentadiene species .

Q. What strategies mitigate side reactions during functionalization of the carboxylic acid group?

  • Protecting groups : Trityl or tert-butyl esters prevent undesired nucleophilic attacks during ring modifications .
  • Metal coordination : Chelating agents (e.g., Mg²⁺ or Zn²⁺) stabilize the carboxylate anion, reducing decarboxylation risks .
  • pH-controlled reactions : Maintaining mildly acidic conditions (pH 4–6) minimizes ester hydrolysis while enabling amide coupling .

Methodological Recommendations

  • Stereochemical analysis : Use X-ray crystallography or NOESY NMR to resolve ambiguities in fused ring configurations .
  • Mechanistic studies : Employ stopped-flow techniques for rapid kinetic analysis of transient intermediates in metal-catalyzed reactions .
  • Data validation : Cross-reference synthetic yields and spectral data across multiple solvent systems to identify outliers .

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